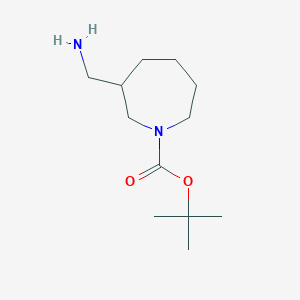

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTMMHODJVCZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876147-47-6 | |

| Record name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate

Introduction

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate, identified by CAS Number 876147-47-6, is a versatile heterocyclic building block crucial in modern drug discovery and medicinal chemistry.[1] Its unique structure, featuring a seven-membered azepane ring, a primary aminomethyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for synthesizing complex pharmaceutical compounds. The Boc group enhances solubility in organic solvents and provides a stable yet easily removable protecting group for the ring nitrogen, facilitating multi-step synthetic pathways.[2]

This guide provides an in-depth analysis of the physical properties of this compound. It is critical to distinguish this molecule from its close structural analog, tert-butyl 3-aminoazepane-1-carboxylate (e.g., CAS 1032684-85-7 for the R-enantiomer), which has the amino group directly attached to the azepane ring.[3] This document focuses specifically on the aminomethyl variant. Due to the specialized nature of this reagent, much of the publicly available data is computational or predicted; this guide will clearly delineate between experimental and predicted values and provide standardized protocols for their empirical determination.

Chemical Identity and Structure

A foundational understanding of the molecule's structure is paramount to interpreting its physical properties. The key functional components dictate its reactivity, solubility, and thermal characteristics.

-

IUPAC Name: tert-butyl 3-(aminomethyl)azepane-1-carboxylate

-

CAS Number: 876147-47-6[1]

-

Molecular Formula: C₁₂H₂₄N₂O₂

-

Molecular Weight: 228.33 g/mol [4]

The structure combines a flexible, saturated seven-membered nitrogen-containing ring (azepane), a nucleophilic primary amine (NH₂) separated from the ring by a methylene (CH₂) spacer, and a bulky, lipophilic Boc protecting group on the ring nitrogen.

Tabulated Physical Properties

The following table summarizes the available physical property data for tert-butyl 3-(aminomethyl)azepane-1-carboxylate. For comparative context, predicted data for the related compound, (R)-tert-butyl 3-aminoazepane-1-carboxylate, is also included.

| Property | Value (tert-Butyl 3-(aminomethyl)azepane-1-carboxylate) | Value ((R)-tert-Butyl 3-aminoazepane-1-carboxylate) | Source |

| CAS Number | 876147-47-6 | 1032684-85-7 | [1][3] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 228.33 g/mol | 214.30 g/mol | [3] |

| Appearance | Data not available | Powder / Liquid | [5] |

| Boiling Point | Data not available (Predicted to be >300°C) | 296.5 ± 33.0 °C (Predicted) | [5] |

| Density | Data not available (Predicted to be ~1.0 g/cm³) | 1.020 g/cm³ (Predicted) | [5] |

| Flash Point | Data not available | 133.1 ± 25.4 °C (Predicted) | [5] |

| pKa | Data not available | 10.35 ± 0.20 (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | Data not available | 55.6 Ų | [3] |

| LogP | Data not available | 1.1 | [3] |

Detailed Analysis of Physicochemical Properties

Physical State and Odor

While specific data is not published, based on structurally similar compounds, tert-butyl 3-(aminomethyl)azepane-1-carboxylate is expected to be a liquid or a low-melting solid at room temperature.[6] As a primary aliphatic amine, it is likely to possess a characteristic fishy or ammonia-like odor.[6][7] Pure amines are often colorless but can develop a yellow or brown hue upon storage due to oxidation.[8]

Solubility Profile

The solubility of this molecule is governed by the interplay of its functional groups.

-

Polar Interactions: The primary amine group can act as a hydrogen bond donor and acceptor, conferring solubility in polar protic solvents like water and alcohols.[7]

-

Nonpolar Interactions: The bulky tert-butyl group and the six-carbon backbone of the azepane ring create a significant lipophilic character. This ensures good solubility in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate, and ethers.[2]

This dual solubility is a key attribute for its utility. It allows for reactions in organic media, followed by aqueous workups where the compound's protonated form (ammonium salt) can partition into the aqueous phase if desired.

Spectroscopic Characterization (Predicted)

While specific spectra are not available in public databases, the following key signals can be predicted, which are essential for quality control and reaction monitoring by researchers.

-

¹H NMR:

-

A sharp, prominent singlet at ~1.4 ppm integrating to 9H, characteristic of the tert-butyl protons.

-

A complex multiplet pattern between ~1.5 and 3.5 ppm corresponding to the protons on the azepane ring and the aminomethyl linker.

-

A broad singlet corresponding to the two amine (NH₂) protons. The chemical shift of this peak is highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Signals around 28 ppm for the three equivalent methyl carbons of the Boc group.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

A signal around 155 ppm for the carbonyl carbon of the carbamate.

-

A series of signals in the aliphatic region (25-60 ppm) for the carbons of the azepane ring and the aminomethyl group.

-

-

IR Spectroscopy:

-

N-H stretching of the primary amine as two sharp peaks in the 3300-3400 cm⁻¹ region.

-

C-H stretching of the aliphatic groups just below 3000 cm⁻¹.

-

A strong C=O stretching absorption for the carbamate group around 1680-1700 cm⁻¹.

-

Experimental Protocols for Property Determination

For a research setting where physical properties may need to be verified, the following standardized, self-validating protocols are recommended.

Protocol for Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of a solid sample.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (1-2 mm in height).

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Determination:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.

-

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic way to assess a compound's solubility in common lab solvents.

-

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, toluene, dichloromethane, hexane).

-

Sample Addition: Add approximately 10 mg of the compound to each vial.

-

Observation & Agitation:

-

Observe if the compound dissolves immediately.

-

If not, cap the vial and agitate using a vortex mixer for 30 seconds.

-

Observe for dissolution.

-

-

Classification:

-

Soluble: The entire solid dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved material remains.

-

Insoluble: No noticeable dissolution of the solid.

-

-

Causality Check: The results directly reflect the compound's polarity. Solubility in hexane indicates high lipophilicity, while solubility in water indicates significant polarity and hydrogen bonding capacity.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure user safety.

-

Safety Precautions: Based on data for the compound and its class, it should be handled with care.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.

-

-

Storage Conditions:

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Conclusion

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a key synthetic intermediate whose physical properties are dictated by its trifunctional nature. The Boc group confers excellent solubility in organic solvents, the primary amine provides a site for nucleophilic attack and hydrogen bonding, and the azepane scaffold offers a flexible yet constrained core. While much of the available data is computational, this guide provides a robust framework for understanding its expected behavior and outlines reliable protocols for its empirical characterization, empowering researchers in drug development to utilize this valuable molecule with confidence and safety.

References

-

ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). tert-butyl 3-(methylamino)azepane-1-carboxylate. Retrieved from [Link]

-

BigCommerce. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl azepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines. Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical and chemical properties of amines. Retrieved from [Link]

-

Khan Academy. (2025). Physical properties of amines. Retrieved from [Link]

-

Quora. (2022). What are the physical properties of amines?. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved from [Link]

Sources

- 1. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE [Q01094] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. embibe.com [embibe.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 11. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate 95% | CAS: 876147-43-2 | AChemBlock [achemblock.com]

Strategic Utilization of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate in High-Fsp³ Drug Design

Executive Summary

tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6 for racemate) represents a high-value aliphatic heterocycle in modern medicinal chemistry. As the industry shifts away from "flat," aromatic-heavy drug candidates toward three-dimensional architectures (the "Escape from Flatland" initiative), this 7-membered azepane scaffold offers a critical balance of conformational flexibility and structural novelty.

This guide details the structural advantages, synthetic pathways, and experimental handling of this scaffold, emphasizing its role as a bifunctional building block for fragment-based drug discovery (FBDD) and lead optimization.

Structural Analysis & Chemical Logic

The "Escape from Flatland" (Fsp³ Contribution)

Unlike its 6-membered counterpart (piperidine), the azepane ring introduces significant puckering and torsional mobility. This increases the fraction of sp³-hybridized carbons (

-

Core Scaffold: Homopiperidine (Azepane).

-

Functional Handle: Primary aminomethyl group at C3 (nucleophilic connection point).

-

Protecting Group: tert-Butyloxycarbonyl (Boc) on

(acid-labile masking). -

Chirality: The C3 position is a stereocenter. While often supplied as a racemate, the (

) and (

Orthogonal Reactivity

The molecule is designed for orthogonal functionalization . The primary amine (

Figure 1: Structural decomposition of the scaffold highlighting orthogonal reactivity zones.

Synthetic Pathways[1][2]

The most robust route to tert-butyl 3-(aminomethyl)azepane-1-carboxylate avoids the complex ring expansion of caprolactams. Instead, it typically proceeds via the reduction of tert-butyl 3-cyanoazepane-1-carboxylate .

Primary Route: Nitrile Reduction

The transformation of the nitrile (

-

Reagents: Raney Nickel/H₂ or Borane-THF complex (

). -

Critical Control: Hydrogenation with Raney Nickel requires careful pH control (often ammoniacal methanol) to prevent secondary amine formation (dimerization).

Figure 2: Synthetic flow from the nitrile precursor to the target aminomethyl scaffold.

Experimental Protocols

Protocol A: Selective Derivatization (Amide Coupling)

Objective: React the free primary amine with a carboxylic acid (R-COOH) while leaving the Boc-protected ring nitrogen intact.

Materials:

-

Scaffold: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq)

-

Carboxylic Acid: R-COOH (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid in DMF (0.1 M concentration) under nitrogen atmosphere.

-

Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the active ester.

-

Addition: Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate in one portion.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW of acid + MW of scaffold - 18 + 1).

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Boc-Deprotection (Acidolysis)

Objective: Remove the tert-butyl carbamate to liberate the secondary azepane amine for further reaction.

Safety Note: This reaction generates isobutylene gas. Ensure proper venting.

Step-by-Step:

-

Preparation: Dissolve the N-Boc protected intermediate (from Protocol A) in DCM (0.1 M).

-

Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise. Final ratio should be DCM:TFA (2:1 to 4:1 v/v).

-

Alternative: 4M HCl in Dioxane can be used if the substrate is acid-sensitive or if a hydrochloride salt is desired directly.

-

-

Reaction: Warm to RT and stir for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (mass shift of -100 Da).

-

Quench/Workup:

-

For Free Base: Concentrate in vacuo. Redissolve in DCM and wash with saturated

. Dry organic layer and concentrate. -

For Salt: Concentrate in vacuo and triturate with cold diethyl ether to precipitate the amine-TFA salt.

-

Physicochemical Data Summary

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 228.33 g/mol | |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |

| Boiling Point | ~330°C (Predicted) | Decomposes before boiling at atm pressure |

| pKa (Conj.[3] Acid) | ~10.5 (Primary amine) | Estimated |

| LogP | ~1.4 | Moderate lipophilicity |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; amine absorbs |

Medicinal Chemistry Applications

Monoamine Transporter Inhibitors

Azepane derivatives have shown high potency as inhibitors of norepinephrine (NET) and dopamine (DAT) transporters.[4][5] The 7-membered ring allows the molecule to adopt conformations that fit into the "narrow channel" of these transporter proteins more effectively than rigid piperidines [4].

Peptidomimetics (Turn Mimetics)

The 3-substituted azepane scaffold is frequently used to mimic

Sigma-1 Receptor Ligands

Substituted azepanes have been identified as potent Sigma-1 receptor ligands. The flexibility of the ring allows the basic nitrogen to interact with the aspartate residue in the binding pocket, while the 3-position substituent occupies the hydrophobic sub-pocket [14].

References

-

PubChem. (n.d.).[3][6] tert-Butyl 3-oxoazepane-1-carboxylate.[3] National Center for Biotechnology Information. Retrieved from [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Carrel, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[4][5] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Thieme Chemistry. (n.d.).[7] Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link][8]

-

MDPI. (2018). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

Sowerby, K., et al. (2013). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. ACS Combinatorial Science. Retrieved from [Link]

-

ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]

-

Rakesh, K.P., et al. (2019).[7] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 56-67. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). tert-butyl 3-cyanoazepane-1-carboxylate.[1][2] Retrieved from [Link]

-

Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 2940872-05-7 | tert-butyl (3S,4S)-3-cyano-4-hydroxy-azepane-1-carboxylate [aaronchem.com]

- 3. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 6. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

A Technical Guide to tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. Among the privileged structures utilized in drug design, the azepane ring system has garnered significant attention for its conformational flexibility and its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a key synthetic intermediate that serves as a versatile building block in the development of innovative therapeutics, particularly in the realms of oncology and neuropharmacology.

This document will delve into the chemical properties, synthesis, and diverse applications of this compound, offering field-proven insights and detailed methodologies to support researchers in their drug discovery endeavors.

Compound Profile: tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate

| Identifier | Value | Source |

| CAS Number | 876147-47-6 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| IUPAC Name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)CN | [1] |

| Appearance | Powder | [2] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate leverages well-established principles of organic chemistry, particularly the use of protecting groups and stereoselective transformations. The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, serving as a robust protecting group for the azepane nitrogen. This protection is essential as it prevents unwanted side reactions during subsequent synthetic modifications of the aminomethyl group, and it can be readily removed under acidic conditions.[3]

A plausible and efficient synthetic strategy for the enantiomerically pure form, (R)-tert-butyl 3-aminoazepane-1-carboxylate, commences from the readily available amino acid, D-lysine. This approach underscores the principle of chirality transfer from a natural product to a synthetic building block.[3][4]

Conceptual Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, detailed procedure based on established chemical transformations for the synthesis of similar compounds, such as the conversion of N-Boc protected 3-aminolactams to the corresponding amines.[3][4]

Step 1: Lactamization of D-Lysine

-

Rationale: The initial step involves the intramolecular cyclization of D-lysine to form the corresponding lactam. This is a common strategy to create the core azepane ring structure.

-

Procedure: D-Lysine hydrochloride is heated in a suitable high-boiling solvent (e.g., diphenyl ether) to facilitate the intramolecular condensation and removal of water and HCl. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the lactam is isolated and purified.

Step 2: Boc Protection of the Lactam

-

Rationale: The secondary amine of the lactam is protected with a Boc group to prevent its reaction in the subsequent reduction step.

-

Procedure: The lactam is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) are added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. After completion, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the N-Boc protected lactam.

Step 3: Reduction of the N-Boc Protected Lactam

-

Rationale: The amide functionality of the lactam is reduced to an amine to yield the final product. A key consideration is the choice of a reducing agent that will not cleave the Boc protecting group.

-

Procedure: The N-Boc protected lactam is dissolved in an anhydrous ether solvent (e.g., THF). A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water and an aqueous base. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to yield the crude product, which can be further purified by column chromatography. An alternative method involves the conversion of the N-Boc protected 3-aminolactam to an imido ester followed by catalytic hydrogenation.[3][4]

Applications in Drug Discovery

The bifunctional nature of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, with a protected secondary amine within the ring and a primary amine side chain, makes it a highly valuable intermediate for creating diverse molecular libraries. Its applications are particularly prominent in the development of therapeutics targeting the central nervous system and in oncology.[5][6]

Central Nervous System (CNS) Drug Discovery

The azepane scaffold is a key feature in many compounds designed to interact with targets in the CNS. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to receptors and transporters. The incorporation of the 3-(aminomethyl)azepane moiety can influence the pharmacokinetic properties of a drug candidate, such as its ability to cross the blood-brain barrier.[6]

One area of significant interest is the development of monoamine transporter inhibitors for the treatment of depression and other mood disorders. These transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[6][7] By incorporating the azepane scaffold, medicinal chemists can fine-tune the selectivity and potency of these inhibitors.

Oncology: Development of Checkpoint Kinase 1 (Chk1) Inhibitors

A significant application of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is in the synthesis of Checkpoint Kinase 1 (Chk1) inhibitors.[2] Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[8][9] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[8][9] Many cancer cells have defects in other cell cycle checkpoints (e.g., p53), making them highly dependent on Chk1 for survival, especially when treated with DNA-damaging chemotherapeutic agents. Therefore, inhibiting Chk1 can selectively enhance the efficacy of chemotherapy in cancer cells, a concept known as synthetic lethality.

The Chk1 inhibitor AZD7762 is a notable example where a related aminopiperidine moiety is utilized, highlighting the utility of such cyclic amine building blocks in this therapeutic area.[10][11] The 3-(aminomethyl)azepane scaffold can be used to synthesize analogs of such inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-(aminomethyl)azepane-1-carboxylate.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1]

-

Causes severe skin burns and eye damage. [12]

-

May cause respiratory irritation. [13]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Keep in a dark place under an inert atmosphere.[1]

Conclusion

tert-Butyl 3-(aminomethyl)azepane-1-carboxylate is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique structural features, including the Boc-protected azepane ring and the reactive primary amine, provide a flexible platform for the synthesis of complex and biologically active molecules. The applications of this intermediate in the development of CNS-active agents and oncology therapeutics underscore its importance in addressing significant unmet medical needs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this key intermediate in their pursuit of novel drug discovery.

References

- Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. (URL not available)

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate. [Link]

- Synthesis of AZD7762. (URL not available)

-

tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870. PubChem. [Link]

-

Checkpoint kinase 1 in DNA damage response and cell cycle regulation. PMC. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

-

Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC. [Link]

-

Cdk Inhibition in Human Cells Compromises Chk1 Function and Activates a DNA Damage Response. Cancer Research. [Link]

-

Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. ACS Publications. [Link]

- Preparation method of (R)-3-Boc-aminopiperidine.

-

Roles of Chk1 in Cell Biology and Cancer Therapy. PMC. [Link]

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]

-

Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. PubMed Central. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Essential function of Chk1 can be uncoupled from DNA damage checkpoint and replication control. PNAS. [Link]

-

tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417. PubChem. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

- By what mechanism do Vesicular Monoamine Transporter 2 (VMAT2) inhibitors act?. (URL not available)

-

Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. ResearchGate. [Link]

-

Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. [Link]

-

(R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Home Sunshine Pharma. [Link]

-

Safety Data Sheet: Stearic acid butyl ester. Carl ROTH. [Link]

-

New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics. PMC. [Link]

-

tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589. PubChem. [Link]

Sources

- 1. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl 3-(aminomethyl)azepane-1-carboxylate

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success in drug discovery programs. Saturated heterocyclic systems are particularly prized for their ability to provide three-dimensional diversity, which is essential for optimizing ligand-receptor interactions. Among these, the azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure. Azepane derivatives exhibit a high degree of structural diversity and are found in numerous FDA-approved drugs, demonstrating their utility in developing therapeutic agents for a wide array of diseases, including cancer, microbial infections, and Alzheimer's disease.[1]

This guide focuses on a key derivative, tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a versatile building block that combines the conformational flexibility of the azepane core with strategically placed, orthogonally protected functional groups. The presence of a Boc-protected amine on the azepane nitrogen and a primary aminomethyl group at the 3-position makes this molecule an invaluable tool for researchers. The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection, and the primary amine serves as a key handle for molecular elaboration and diversification. This dual functionality enables its seamless integration into complex, multi-step synthetic routes, particularly in the development of novel agents targeting the central nervous system (CNS).[2]

This document provides a comprehensive overview of the nomenclature, properties, synthesis, and application of this important synthetic intermediate, designed for researchers, scientists, and drug development professionals.

Nomenclature and Structural Analysis

The formal IUPAC name for the compound is tert-butyl 3-(aminomethyl)azepane-1-carboxylate . Let's deconstruct this name to understand the molecule's structure:

-

azepane : This is the parent structure, a saturated seven-membered ring containing one nitrogen atom.

-

-1-carboxylate : This indicates a carboxylate group is attached to the nitrogen atom at position 1 of the azepane ring.

-

tert-butyl : This specifies that the carboxylate is an ester of tert-butanol. The combination, "tert-butyl...carboxylate" attached to the nitrogen, forms the common tert-butyloxycarbonyl or "Boc" protecting group.

-

3-(aminomethyl) : This signifies that an aminomethyl group (-CH₂NH₂) is attached to the carbon atom at position 3 of the azepane ring.

The compound exists as a racemate unless a specific stereoisomer, such as (R) or (S), is designated. The chiral center is at the 3-position of the azepane ring. The presence of both a nucleophilic primary amine and a Boc-protected secondary amine allows for selective chemical transformations, a feature that is highly desirable in synthetic chemistry.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key properties of tert-butyl 3-(aminomethyl)azepane-1-carboxylate are summarized in the table below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 876147-47-6 | [3] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |

| Molecular Weight | 228.33 g/mol | [3] |

| Appearance | Powder | [4] |

| Storage | Keep in a dark place, inert atmosphere, room temperature | [3] |

Note: Some properties, such as boiling point and pKa, are often predicted for compounds of this nature and should be treated as estimates.[4][5]

Safety and Handling

According to available safety data sheets (SDS), this compound is classified as hazardous.[3] It is crucial to handle this chemical with appropriate precautions in a well-ventilated area or chemical fume hood.[6]

-

Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[3]

-

Precautionary Statements :

-

Prevention : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

-

Response : P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]

-

-

Personal Protective Equipment (PPE) : Always wear safety goggles with side protection, chemical-resistant gloves, and a lab coat.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from strong oxidizing agents.[6]

-

Disposal : Dispose of contents and container to an approved waste disposal plant.[6]

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic pathway begins with the N-protection of the azepane ring, followed by functional group manipulations to introduce the aminomethyl side chain.

Workflow for a General Synthetic Approach

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-butyl 3-(aminomethyl)azepane-1-carboxylate [myskinrecipes.com]

- 3. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. images.nicindustries.com [images.nicindustries.com]

A Technical Guide to tert-Butyl 3-(aminomethyl)azepane-1-carboxylate: A Versatile Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated heterocycles, in particular, have gained prominence for their ability to confer three-dimensional complexity, improve physicochemical properties, and enable precise vectoral exits for substituent placement. Among these, the azepane ring system is a valuable structural motif. This guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a bifunctional building block of significant interest to researchers in medicinal chemistry and pharmaceutical development.

This molecule incorporates a seven-membered azepane ring, which offers a flexible yet constrained conformation ideal for probing receptor topographies. Its key utility stems from its dual functionality: a primary amine on a methyl substituent, which serves as a reactive handle for derivatization, and a secondary amine within the ring, protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective, sequential chemical modifications, making it an invaluable intermediate for constructing complex target molecules. This guide will elucidate its chemical identity, synthesis, reactivity, applications, and safety protocols, providing a self-contained resource for laboratory scientists.

Chemical Identity and Properties

A point of common confusion in chemical catalogs and literature is the distinction between tert-butyl 3-(aminomethyl)azepane-1-carboxylate and the closely related tert-butyl 3-aminoazepane-1-carboxylate. The former contains a methylene spacer between the azepane ring and the primary amine, while the latter features the amine directly attached to the ring. This guide focuses on the aminomethyl variant but provides data for both for clarity.

Nomenclature and Synonyms

-

Primary Subject: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate

-

Synonyms: 1-Boc-3-(aminomethyl)azepane

-

-

Related Compound: tert-Butyl 3-aminoazepane-1-carboxylate

Chemical Identifiers

The distinct structures result in different molecular formulas, weights, and registry numbers. It is critical for researchers to verify the CAS number to ensure procurement of the correct reagent.

| Identifier | tert-Butyl 3-(aminomethyl)azepane-1-carboxylate | tert-Butyl (3R)-3-aminoazepane-1-carboxylate |

| CAS Number | 876147-47-6[3] | 1032684-85-7[1][2][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂[3] | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 228.33 g/mol [3] | 214.30 g/mol [1] |

| IUPAC Name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | tert-butyl (3R)-3-aminoazepane-1-carboxylate[1] |

| SMILES | O=C(N1CC(CN)CCCC1)OC(C)(C)C[3] | CC(C)(C)OC(=O)N1CCCCN[1] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Powder / Colorless to light yellow liquid | [2][4] |

| Boiling Point | ~296.5 °C (Predicted) | [2][4] |

| Density | ~1.020 g/cm³ (Predicted) | [2][4] |

| Storage | 2-8°C or Room Temperature; Keep in dark place, inert atmosphere | [2][3][4] |

Synthesis and Reactivity

Core Reactivity Principles

The synthetic utility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is dictated by the predictable reactivity of its functional groups.

-

Nucleophilic Primary Amine: The exocyclic -(CH₂)NH₂ group is a potent nucleophile, readily participating in a wide range of transformations including acylation, sulfonylation, alkylation, and reductive amination. This serves as the primary point for diversification and attachment of pharmacophoric elements.

-

Stable Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the endocyclic nitrogen is robust and stable to most nucleophilic and reductive conditions. Its purpose is to mask the reactivity of the ring amine during modification of the primary amine. The Boc group is efficiently and cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the secondary amine for subsequent reactions.[5] This orthogonal stability is the cornerstone of its application as a versatile building block.[6]

Synthetic Approaches

The synthesis of this class of compounds typically involves the selective mono-protection of a corresponding diamine precursor. A common and illustrative method is the reaction of a diamine with di-tert-butyl dicarbonate (Boc₂O). By using an excess of the diamine, the statistical probability of mono-protection is increased, minimizing the formation of the di-protected byproduct.[6]

More advanced methods for tert-butylation have been developed to improve safety and efficiency. A notable example is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which can proceed faster and in higher yields compared to conventional methods.[5][7]

Representative Experimental Protocol: Reductive Amination

To demonstrate the utility of this building block, the following protocol describes a general procedure for its reaction with an aldehyde or ketone to form a secondary amine, a common transformation in drug discovery programs.

Objective: To couple tert-butyl 3-(aminomethyl)azepane-1-carboxylate with a generic aldehyde (R-CHO) via reductive amination.

Methodology:

-

Reaction Setup: To a solution of tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 3Å molecular sieves and stir for 30 minutes at room temperature to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be added directly to the mixture without a separate imine formation/isolation step.

-

Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Reductive Amination Workflow

Caption: Workflow for the reductive amination of the title compound.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl 3-(aminomethyl)azepane-1-carboxylate make it a valuable starting material for several therapeutic areas.

Role as a Saturated Heterocyclic Scaffold

The azepane core provides a non-planar, saturated scaffold that is increasingly sought after in drug design to escape "flatland" chemistry. This three-dimensional structure can lead to higher binding affinity and selectivity for protein targets.[8] Its application is particularly noted in neuropharmacology, where azepane-containing molecules have been explored as potent inhibitors of neurotransmitter transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT).[9] The potent in vivo pharmacology of some chiral bicyclic azepanes suggests their potential in addressing unmet needs in neurological diseases.[9]

Application in Kinase Inhibitor Synthesis

The related building block, (3R)-3-Aminoazepane-1-carboxylic Acid tert-Butyl Ester, is explicitly cited as an intermediate in the preparation of ureidothiophenes, which act as Checkpoint Kinase 1 (CHK1) inhibitors.[2][4] CHK1 is a critical regulator of the cell cycle and a target for cancer therapy. This demonstrates the utility of the Boc-protected amino-azepane scaffold in oncology research.

Utility as a Bifunctional Linker

The orthogonal reactivity of the two amine groups allows this molecule to function as a linker.[6] The primary amine can be used to attach to one part of a molecule (e.g., a targeting ligand), and after Boc deprotection, the secondary amine can be coupled to another component (e.g., a payload or solubility modifier), making it relevant for the construction of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Users must consult the full Safety Data Sheet (SDS) before use.

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements | Source |

| Danger | H302: Harmful if swallowed.H312: Harmful in contact with skin.H318: Causes serious eye damage.H332: Harmful if inhaled. | [3] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[10][11]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[10]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][12] Store in a corrosives area and keep locked up.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]

Conclusion

tert-Butyl 3-(aminomethyl)azepane-1-carboxylate is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile tool for introducing the azepane scaffold into novel molecular architectures. Its well-defined, orthogonal reactivity allows for controlled, stepwise synthetic strategies, facilitating the exploration of chemical space in a rational manner. From neuropharmacology to oncology, the application of this building block and its close analogs underscores the continued importance of saturated heterocycles in the development of next-generation therapeutics. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this potent building block in their synthetic campaigns.

References

- SAFETY DATA SHEET. BigCommerce. [Link]

- Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]

- tert-Butyl (3R)-3-aminoazepane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synfacts. [Link]

- (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Home Sunshine Pharma. [Link]

- [3-(Aminomethyl)cyclobutyl] azepane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

- Ro-quéro, C., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Molecules. [Link]

- Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]

Sources

- 1. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. benchchem.com [benchchem.com]

- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 12. images.nicindustries.com [images.nicindustries.com]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl 3-(aminomethyl)azepane-1-carboxylate, a key building block in medicinal chemistry and drug development. This document will delve into the theoretical principles and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule. A detailed, step-by-step protocol for sample preparation and data acquisition is provided, alongside an in-depth interpretation of the spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J). This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors, ensuring accurate structural verification and purity assessment.

Introduction

tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (CAS No. 876147-47-6) is a versatile bifunctional molecule incorporating a seven-membered azepane ring, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group.[1] The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a primary amine provides a convenient handle for further functionalization, while the Boc group offers robust protection of the secondary amine within the azepane ring, allowing for selective chemical transformations. Given its importance, unambiguous structural characterization is paramount, with NMR spectroscopy being the most powerful tool for this purpose.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. We will explore the rationale behind the observed chemical shifts and coupling patterns, providing a framework for researchers to confidently identify this compound and assess its purity.

Molecular Structure and NMR-Active Nuclei

The structure of tert-butyl 3-(aminomethyl)azepane-1-carboxylate contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. A thorough understanding of the molecular symmetry and the electronic environment of each nucleus is crucial for accurate spectral assignment.

Caption: Molecular structure of tert-butyl 3-(aminomethyl)azepane-1-carboxylate with key atoms numbered for NMR assignment.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum of tert-butyl 3-(aminomethyl)azepane-1-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit the following key features:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.4 - 3.2 | Multiplet | 4H | H2, H7 | Protons on carbons adjacent to the Boc-protected nitrogen are deshielded. |

| ~ 2.8 - 2.6 | Multiplet | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the primary amine are deshielded. |

| ~ 2.5 | Multiplet | 1H | H3 | The proton on the carbon bearing the aminomethyl group. |

| ~ 1.8 - 1.4 | Multiplet | 8H | H4, H5, H6, -NH₂ | Overlapping signals from the remaining azepane ring protons and the primary amine protons. The amine protons are often broad and may exchange with residual water. |

| 1.46 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon environment:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |

| ~ 79 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 50 - 40 | C2, C7, -CH₂-NH₂ | Carbons directly attached to nitrogen atoms are found in this region. |

| ~ 40 - 30 | C3, C4, C5, C6 | The remaining methylene carbons of the azepane ring. |

| 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Caption: A standardized workflow for the acquisition and processing of NMR data.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a simple solvent signal. For more polar samples, or to observe exchangeable protons (like -NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents due to its chemical inertness, volatility (allowing for easy sample recovery), and a single sharp signal at 0 ppm that does not typically overlap with analyte signals.

-

Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹H NMR is highly sensitive, so fewer scans are needed. ¹³C NMR has a much lower natural abundance and sensitivity, necessitating a larger number of scans.

Data Interpretation and Structural Verification

The predicted NMR data provides a strong foundation for the analysis of the experimental spectra. The characteristic singlet of the Boc group at ~1.46 ppm with an integration of 9H is a key diagnostic signal. The signals for the protons on the carbons adjacent to the nitrogens (H2, H7, and the aminomethyl protons) are expected to be in the downfield region of the aliphatic signals due to the electron-withdrawing effect of the nitrogen atoms. The remaining azepane ring protons will form a complex multiplet in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group are readily identifiable by their characteristic chemical shifts. The remaining carbon signals can be assigned based on their expected chemical shifts and by using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals that are directly bonded.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectroscopic characterization of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. By understanding the expected ¹H and ¹³C NMR spectral features and following the detailed experimental protocol, researchers can confidently verify the structure and purity of this important synthetic building block. The provided analysis serves as a valuable reference for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate use of this versatile molecule in their research.

References

-

ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58992601, tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Retrieved from [Link]

Sources

Characterization of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate: A Mass Spectrometry Technical Guide

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional,

tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 1032684-85-7 for the generic structure) represents a high-value bifunctional scaffold. It features a 7-membered azepane ring (providing conformational flexibility and 3D character) protected by a Boc group, with a primary aminomethyl arm ready for diversification.

This guide details the mass spectrometric (MS) characterization of this molecule. It moves beyond basic identification to explore fragmentation mechanics, impurity profiling, and robust quantification protocols required for IND-enabling studies.

Physicochemical Profile & MS Readiness

Before initiating MS analysis, we must establish the theoretical baseline. Unlike the more common 3-aminoazepane, the 3-(aminomethyl) variant contains an additional methylene group, altering its mass and fragmentation kinetics.

Table 1: Molecular Specifications

| Property | Value | Notes |

| Formula | Confirmed via elemental count (Azepane + Boc + Methylamine) | |

| Exact Mass | 228.1838 Da | Monoisotopic mass |

| 229.1911 m/z | Primary ESI+ precursor ion | |

| LogP (Calc) | ~1.4 - 1.8 | Moderately lipophilic due to Boc; amenable to Reverse Phase LC |

| pKa (Est) | ~9.5 (Primary Amine) | Requires high pH mobile phase or acidic modifiers for ionization |

Mass Spectrometry Fundamentals

Ionization Strategy: ESI+ vs. APCI

For this scaffold, Electrospray Ionization in Positive Mode (ESI+) is the gold standard.

-

Reasoning: The primary amine on the methyl arm is highly basic. Even in weak organic acids (0.1% Formic Acid), it protonates readily (

), generating a stable -

APCI Caution: Atmospheric Pressure Chemical Ionization (APCI) often uses higher temperatures that can induce premature thermal degradation of the Boc group (thermally labile above 150°C), complicating spectral interpretation.

The Fragmentation Pathway (MS/MS)

Understanding the collision-induced dissociation (CID) of this molecule is vital for structural confirmation. The fragmentation is dominated by the instability of the tert-butyl carbamate (Boc) group.

Primary Mechanism: The "Boc Collapse"

-

Precursor Selection: The protonated molecular ion at m/z 229.19 is selected.

-

Neutral Loss 1 (Isobutene): The tert-butyl group eliminates as isobutene (

, 56 Da) via a McLafferty-like rearrangement or direct elimination. This yields the carbamic acid intermediate (m/z 173). -

Neutral Loss 2 (

): The carbamic acid is unstable and rapidly decarboxylates ( -

Result: A dominant product ion at m/z 129.14 (

).

Secondary Mechanism: Ring Scission

At higher collision energies (>35 eV), the azepane ring itself fragments. Common losses include ammonia (

Visualization: Fragmentation Logic

The following diagram illustrates the specific decay pathway for this molecule.

Figure 1: ESI+ Fragmentation pathway of tert-butyl 3-(aminomethyl)azepane-1-carboxylate showing the characteristic loss of the Boc protecting group.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for self-validation . It includes system suitability steps that must pass before sample analysis.

A. System Suitability (The "Trust" Step)

-

Blank Injection: Inject pure mobile phase. Requirement: No peaks >5% of LLOQ (Lower Limit of Quantification) at retention time (RT).

-

Standard Injection: Inject a 1 µM standard. Requirement: Peak asymmetry factor between 0.8 and 1.2.

-

Carryover Check: Inject a high standard followed by a blank. Requirement: Blank must show <0.1% of the high standard area.

B. Chromatographic Conditions (UPLC)

The polarity of the amine requires careful column selection to prevent peak tailing.

| Parameter | Setting | Rationale |

| Column | Waters XBridge BEH C18 (2.1 x 50mm, 1.7µm) | High pH stability; "BEH" particle reduces silanol interactions with amines. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | High pH keeps the amine neutral, improving retention and peak shape. |

| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |

| Gradient | 5% B to 95% B over 3.0 min | Fast ramp suitable for high-throughput screening. |

| Flow Rate | 0.6 mL/min | Optimal for UPLC efficiency. |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |

C. Mass Spectrometer Settings (Triple Quadrupole)

-

Source: ESI Positive

-

Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation of Boc).

-

Desolvation Temp: 450°C

-

MRM Transitions:

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 229.2 | 129.1 | 22 | Most abundant; loss of Boc group. |

| Qualifier 1 | 229.2 | 57.1 | 15 | tert-butyl cation; confirms Boc presence. |

| Qualifier 2 | 229.2 | 112.1 | 35 | Ring fragmentation ( |

Impurity Profiling & Troubleshooting

When analyzing this scaffold, three specific impurities often confound the spectra.

-

The "N-N" Regioisomer: During synthesis, the Boc group might migrate or protect the primary amine instead of the ring nitrogen (if not synthesized selectively).

-

Differentiation: These isomers have identical mass (isobaric). They must be separated chromatographically. The primary carbamate (linear arm) usually elutes later than the ring carbamate on C18 columns due to steric accessibility.

-

-

The "Double Boc":

. Occurs if excess Boc anhydride was used. -

The Deprotected Species:

. Indicates sample degradation. Storage Tip: Store samples in DMSO at -20°C; avoid acidic aqueous buffers for long-term storage.

Analytical Workflow Diagram

Figure 2: Standardized LC-MS/MS workflow for the quantification of Boc-aminomethyl-azepane.

References

-

Boc Fragmentation Mechanisms

-

Azepane Scaffolds in Drug Discovery

-

General ESI-MS of Amines

-

PubChem Compound Summary

Sources

- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate

This guide provides a comprehensive technical overview of the solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document delves into the physicochemical properties, solubility characteristics, and robust methodologies for the accurate determination of this compound's solubility. We will explore the theoretical underpinnings of its solubility behavior and provide practical, field-proven protocols for its assessment, ensuring scientific integrity and reproducibility.

Introduction: The Significance of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate in Medicinal Chemistry

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a versatile bifunctional molecule incorporating a saturated seven-membered azepane ring, a primary amine, and a carbamate protecting group. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The presence of a primary amine provides a vector for further chemical modification and pharmacophore elaboration, while the tert-butoxycarbonyl (Boc) protecting group allows for orthogonal synthesis strategies by masking the reactivity of the secondary amine within the azepane ring.[3] Understanding the solubility of this intermediate is paramount for its effective use in synthetic transformations, purification processes, and the development of downstream active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Foundation for Understanding Solubility

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility. The key parameters for tert-butyl 3-(aminomethyl)azepane-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [4] |

| Molecular Weight | 228.33 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Predicted pKa (most basic) | ~10.4 (for the primary amine) | Estimated based on similar structures |

| Calculated XLogP3 | 1.3 | [4] |

The calculated XLogP3 value of 1.3 suggests a moderate degree of lipophilicity. The presence of both hydrogen bond donors (the primary amine) and acceptors (the carbonyl oxygen and the nitrogen atoms) indicates that the molecule has the capacity to interact with a range of protic and aprotic solvents. The basic nature of the primary amine implies that the solubility of this compound will be highly dependent on the pH of aqueous solutions.

Estimated Solubility Profile

While experimental solubility data for tert-butyl 3-(aminomethyl)azepane-1-carboxylate is not extensively published, we can estimate its solubility in a range of common laboratory solvents based on its physicochemical properties and the general behavior of Boc-protected amines. These estimations are intended to guide solvent selection for synthesis, purification, and analytical method development.

| Solvent | Dielectric Constant (ε) | Polarity | Estimated Solubility (mg/mL) | Rationale |

| Water | 80.1 | Polar Protic | < 1 (at neutral pH) | The hydrophobic tert-butyl group and the carbon backbone limit aqueous solubility. Solubility is expected to increase significantly at acidic pH due to the protonation of the primary amine. |

| Methanol | 32.7 | Polar Protic | > 100 | The ability to hydrogen bond with methanol and the moderate polarity of the molecule suggest high solubility. |

| Ethanol | 24.5 | Polar Protic | > 100 | Similar to methanol, ethanol is a good solvent for this type of molecule. |

| Isopropanol | 19.9 | Polar Protic | > 50 | Slightly lower polarity than ethanol may result in slightly lower, but still high, solubility. |

| Acetonitrile | 37.5 | Polar Aprotic | > 100 | A polar aprotic solvent that can effectively solvate the molecule. Often used in purification of similar compounds.[5] |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | > 100 | A common solvent for organic synthesis and extraction of Boc-protected amines. |

| Ethyl Acetate | 6.0 | Moderately Polar | > 50 | A moderately polar solvent capable of dissolving the compound. |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | > 100 | A good solvent for a wide range of organic compounds, including Boc-protected amines. |

| Toluene | 2.4 | Nonpolar | < 10 | The polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents. |

| Hexane | 1.9 | Nonpolar | < 1 | The compound is expected to have very low solubility in nonpolar aliphatic solvents. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[6][7] This protocol provides a robust and reproducible approach for determining the solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.

Principle

An excess of the solid compound is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value. This concentration represents the thermodynamic solubility.

Materials and Equipment

-

tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (solid)

-

Selected solvents (HPLC grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid tert-butyl 3-(aminomethyl)azepane-1-carboxylate to several vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Equilibrate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification: Analyze the diluted samples by a validated HPLC method. Quantify the concentration of tert-butyl 3-(aminomethyl)azepane-1-carboxylate by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Factors Influencing Solubility and Stability

The solubility and stability of tert-butyl 3-(aminomethyl)azepane-1-carboxylate are governed by a combination of intrinsic molecular properties and extrinsic environmental factors. A comprehensive understanding of these factors is crucial for accurate solubility determination and for designing robust synthetic and formulation processes.

Figure 2: Key factors influencing the solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.

pH

The presence of the primary amine makes the aqueous solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate highly pH-dependent. At acidic pH values below its pKa, the primary amine will be protonated, forming a more polar and, therefore, more water-soluble ammonium salt. Conversely, at basic pH values, the amine will be in its neutral, less soluble form.

Temperature